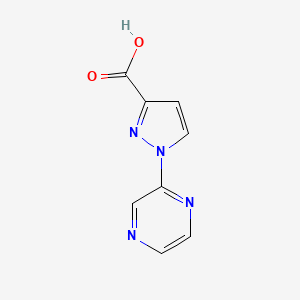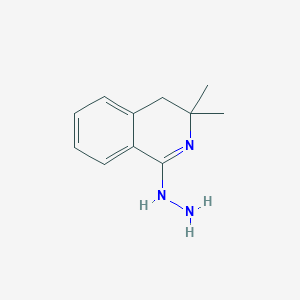![molecular formula C12H13NO B11907349 4-[(1R)-1-aminoethyl]naphthalen-1-ol](/img/structure/B11907349.png)
4-[(1R)-1-aminoethyl]naphthalen-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(1R)-1-aminoethyl]naphthalen-1-ol is an organic compound with the molecular formula C12H13NO It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features an aminoethyl group attached to the naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1R)-1-aminoethyl]naphthalen-1-ol typically involves the following steps:
Starting Material: The synthesis begins with naphthalene, which undergoes a series of reactions to introduce the aminoethyl group.
Nitration: Naphthalene is nitrated to form 4-nitronaphthalene.
Reduction: The nitro group is reduced to an amino group, resulting in 4-aminonaphthalene.
Alkylation: The amino group is then alkylated with an appropriate reagent to introduce the aminoethyl group, forming this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as temperature, pressure, and catalysts, to ensure high yield and purity. The use of continuous flow reactors and automated systems enhances efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(1R)-1-aminoethyl]naphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the amino group to other functional groups.
Substitution: The compound can undergo substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions.
Major Products Formed
Oxidation: Naphthoquinones
Reduction: Various reduced derivatives
Substitution: Substituted naphthalenes
Applications De Recherche Scientifique
4-[(1R)-1-aminoethyl]naphthalen-1-ol has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-[(1R)-1-aminoethyl]naphthalen-1-ol involves its interaction with specific molecular targets and pathways. The aminoethyl group allows the compound to interact with enzymes and receptors, potentially inhibiting or activating biological processes. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-amino-1-naphthol
- 5-amino-1-naphthol
- 4-amino-1-naphthol hydrochloride
Uniqueness
4-[(1R)-1-aminoethyl]naphthalen-1-ol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its aminoethyl group enhances its reactivity and potential for diverse applications compared to other similar compounds.
Propriétés
Formule moléculaire |
C12H13NO |
|---|---|
Poids moléculaire |
187.24 g/mol |
Nom IUPAC |
4-[(1R)-1-aminoethyl]naphthalen-1-ol |
InChI |
InChI=1S/C12H13NO/c1-8(13)9-6-7-12(14)11-5-3-2-4-10(9)11/h2-8,14H,13H2,1H3/t8-/m1/s1 |
Clé InChI |
JPLPWOCTHNZHMW-MRVPVSSYSA-N |
SMILES isomérique |
C[C@H](C1=CC=C(C2=CC=CC=C21)O)N |
SMILES canonique |
CC(C1=CC=C(C2=CC=CC=C21)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Isoxazolo[5,4-b]quinolin-3-amine](/img/structure/B11907268.png)
![(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol](/img/structure/B11907275.png)
![1-(1-Ethyl-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine](/img/structure/B11907287.png)

![Methyl 6-methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylate](/img/structure/B11907293.png)
![3-(Hydroxymethyl)-2-methylimidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B11907314.png)





![3-Amino-2-methylimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B11907345.png)

![Spiro[cyclobutane-1,3'-indoline]-2',3-dione](/img/structure/B11907352.png)
